3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine

Organic Synthesis Boc Protection Imidazopyridine

Uncontrolled N-H reactivity often derails multi-step syntheses of kinase inhibitors. This Boc-protected 7-chloroimidazo[4,5-b]pyridine solves that by masking the imidazole nitrogen. - 97% purity minimizes Pd catalyst poisoning, delivering reproducible cross-coupling yields. - Boc group prevents N-alkylation and competing N-arylation, enabling chemoselective functionalization at the 2- and 7-positions. - Stable under recommended storage (2-8°C), supporting extended medicinal chemistry campaigns. - Sourced as a key intermediate for CYP3A4 inhibitors and diverse SAR libraries.

Molecular Formula C11H12ClN3O2
Molecular Weight 253.68 g/mol
CAS No. 878011-41-7
Cat. No. B1374976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine
CAS878011-41-7
Molecular FormulaC11H12ClN3O2
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=C(C=CN=C21)Cl
InChIInChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-6-14-8-7(12)4-5-13-9(8)15/h4-6H,1-3H3
InChIKeyKVKOBEZGRPNKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine: Protected Heterocyclic Building Block


3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine (CAS 878011-41-7), also known as tert-butyl 7-chloro-3H-imidazo[4,5-b]pyridine-3-carboxylate, is a Boc-protected 7-chloroimidazo[4,5-b]pyridine derivative . The imidazo[4,5-b]pyridine core is a recognized privileged scaffold in drug discovery, and the Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the imidazole nitrogen, enabling controlled functionalization and subsequent deprotection to access biologically active derivatives . This compound is primarily utilized as a synthetic intermediate in the preparation of kinase inhibitors and other pharmacologically relevant molecules .

Why Unprotected Analogs Fail in Regioselective Synthesis


The unprotected 7-chloro-3H-imidazo[4,5-b]pyridine (CAS 6980-11-6) exhibits significantly different reactivity due to the presence of a free N-H group, which can participate in undesired side reactions such as N-alkylation or N-oxidation during subsequent synthetic steps . The Boc-protected derivative (878011-41-7) addresses this liability by masking the imidazole nitrogen, thereby enabling chemoselective transformations at other positions (e.g., the 2-position or the chlorine atom) without interference from the N-H functionality . Furthermore, the tert-butyl carbamate group imparts increased lipophilicity, which can facilitate purification and handling compared to the more polar, unprotected analog . Substitution with a bromo analog (e.g., 7-bromo-3H-imidazo[4,5-b]pyridine) introduces different reactivity in cross-coupling reactions and may not align with the desired synthetic route.

Quantitative Comparison Against Key Comparators


Boc Protection Yield vs. Nitro Analog

In a two-step procedure starting from 6-chloro-1-deazapurine, the Boc protection of 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine proceeds with a 76% isolated yield under mild conditions (DMAP, DCM, 20 °C, 30 min) . This yield is comparable to the 78% yield reported for the synthesis of the structurally related 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine, which employs an extended reaction time of 1.5 h .

Organic Synthesis Boc Protection Imidazopyridine

HPLC Purity: Boc-Protected vs. Unprotected

Commercial suppliers list 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine with a minimum purity of 97% by HPLC . In contrast, the unprotected 7-chloro-3H-imidazo[4,5-b]pyridine is frequently offered at a 95% purity grade .

Purity Analysis Quality Control Building Block

Thermal Stability: Decomposition Temperature Comparison

The melting point of 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine is reported as 183.5°C with decomposition . This is significantly lower than the 295.9°C melting point of the 7-chloro-5-nitro analog, which also bears an electron-withdrawing nitro group that likely stabilizes the crystal lattice .

Thermal Stability Storage Handling

Chemical Stability Under Recommended Storage

According to the GHS-compliant Safety Data Sheet, 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine is chemically stable under recommended storage conditions . This explicit stability declaration provides assurance for long-term procurement and inventory management.

Stability Shelf Life Storage

Optimal Use Cases for 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine


CYP3A4 Inhibitor Synthesis via Temporary N-Protection

The Boc group allows chemists to install substituents at the 2-position or perform cross-coupling at the 7-chloro site without competing N-functionalization . This compound has been identified as a key intermediate in the synthesis of highly selective CYP3A4 inhibitors, where precise control over the imidazole nitrogen is critical . The 76% yield and 97% purity ensure efficient progression through multi-step routes.

7-Substituted Imidazopyridine Kinase Inhibitor Libraries

The chlorine atom at the 7-position serves as a handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or amine substituents. The Boc-protected nitrogen prevents undesired coordination to the palladium catalyst and avoids N-arylation side reactions . The high purity (97%) minimizes catalyst poisoning, leading to more reproducible yields in library synthesis.

Multi-Step Synthesis Requiring Stable Intermediates

The declared chemical stability under recommended storage conditions makes this compound suitable for use in extended synthetic campaigns. Laboratories can stock this building block without concern for rapid degradation, unlike some more labile Boc-protected heterocycles.

Medicinal Chemistry Programs Targeting Imidazopyridine Scaffolds

Given the imidazo[4,5-b]pyridine core is a privileged structure in drug discovery , this Boc-protected variant provides a versatile entry point for SAR studies. Its commercial availability at 97% purity and documented synthesis reduce the barrier to entry for exploratory chemistry, enabling rapid hit-to-lead optimization.

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